3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide
Overview
Description
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfamoyl group and a methylsulfanyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl and methylsulfanyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent choice, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group can lead to the formation of sulfonic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl and methylsulfanyl groups can form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
- 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide
Uniqueness
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide is unique due to the presence of both sulfamoyl and methylsulfanyl groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-15(2)14-21-27(24,25)19-10-7-16(8-11-19)9-12-20(23)22-17-5-4-6-18(13-17)26-3/h4-8,10-11,13,15,21H,9,12,14H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTQKXKGMJURGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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